N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide
Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide, also known as BDPA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in medicinal chemistry. BDPA is a derivative of acetaminophen and belongs to the class of compounds known as piperidine derivatives.
Mechanism of Action
The exact mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
Biochemical and Physiological Effects
N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide has been shown to possess significant analgesic and anti-inflammatory effects in animal models. It has also been shown to decrease the production of pro-inflammatory cytokines and inhibit the activity of nuclear factor-kappa B, a protein complex that plays a key role in the regulation of immune responses.
Advantages and Limitations for Lab Experiments
N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, it also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide. One area of interest is the development of new analogs with improved pharmacological properties. Another potential direction is the investigation of N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide's potential use as a neuroprotective agent, due to its ability to inhibit the activity of cyclooxygenase enzymes. Additionally, N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide's potential use in the treatment of other conditions, such as epilepsy and depression, warrants further investigation.
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide has been extensively studied for its potential use as a pharmaceutical agent. It has been shown to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide has also been investigated for its potential use as an anticonvulsant and antidepressant agent.
properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-11-5-4-6-19(9-11)10-16(20)18-15-8-13(3)12(2)7-14(15)17/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDCDLFOUVDDAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=C(C=C(C(=C2)C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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